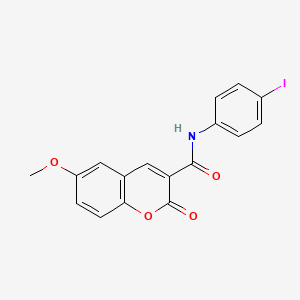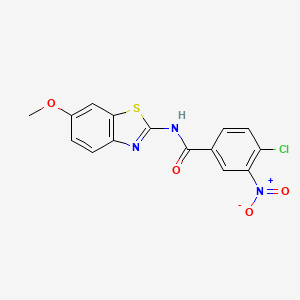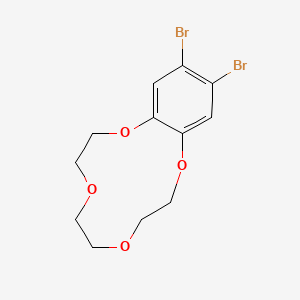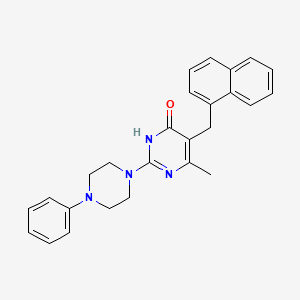![molecular formula C19H29N3O4S B11111790 1-(ethylsulfonyl)-N-[4-(morpholin-4-yl)benzyl]piperidine-3-carboxamide](/img/structure/B11111790.png)
1-(ethylsulfonyl)-N-[4-(morpholin-4-yl)benzyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(ETHANESULFONYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a morpholine moiety, and an ethanesulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ETHANESULFONYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the morpholine group, and the attachment of the ethanesulfonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
1-(ETHANESULFONYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
Scientific Research Applications
1-(ETHANESULFONYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(ETHANESULFONYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(ETHANESULFONYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE: shares similarities with other sulfonamide and piperidine-based compounds, such as:
Uniqueness
The uniqueness of 1-(ETHANESULFONYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H29N3O4S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-ethylsulfonyl-N-[(4-morpholin-4-ylphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C19H29N3O4S/c1-2-27(24,25)22-9-3-4-17(15-22)19(23)20-14-16-5-7-18(8-6-16)21-10-12-26-13-11-21/h5-8,17H,2-4,9-15H2,1H3,(H,20,23) |
InChI Key |
XLINUWDPORVIBG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B11111714.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B11111722.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11111737.png)

![4-methyl-N-[4-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentan-2-yl]benzenesulfonamide](/img/structure/B11111747.png)
![Ethyl 2-(2-hydroxyphenyl)-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11111757.png)

![7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11111773.png)

![N-{4-[(1E)-1-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11111781.png)

![3-Methoxybenzaldehyde 1-[5-(2-pyridyl)-4-(trifluoromethyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11111799.png)
![2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11111802.png)
![4-chloro-2-[(E)-{[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-iodophenol](/img/structure/B11111810.png)
